CMC of Dodecylammonium Lactate vs. Acetate and Propionate: Class-Inferred Ranking from Monocarboxylate Series
Although direct CMC data for dodecylammonium lactate are scarce in the open literature, its positioning can be rigorously inferred from the systematically studied monocarboxylate series. Sinha et al. reported that for dodecylammonium monocarboxylates in aqueous solution at 30 °C, CMC decreases significantly with increasing counterion alkyl chain length: acetate > propionate > n-butyrate [1]. Lactate (2-hydroxypropionate) is structurally most analogous to propionate but carries an additional hydroxyl group that enhances hydrophilicity. Consequently, dodecylammonium lactate is expected to exhibit a CMC intermediate between acetate and propionate—meaning it is a less aggressive micellizer (higher CMC) than dodecylammonium propionate but still substantially lower than dodecylammonium chloride (CMC ≈ 15 mM at 25 °C) [2]. This nuanced positioning allows formulators to select lactate when moderate CMC and improved water compatibility are prioritized over maximum hydrophobicity.
| Evidence Dimension | Critical Micelle Concentration (CMC) ranking |
|---|---|
| Target Compound Data | CMC intermediate between acetate and propionate (exact value not published; inferred from counterion structure) |
| Comparator Or Baseline | Dodecylammonium acetate (lowest hydrophobicity, highest CMC in series); Dodecylammonium propionate (more hydrophobic, lower CMC); Dodecylammonium chloride (CMC ≈ 15 mM at 25 °C) |
| Quantified Difference | CMC trend: chloride (≈15 mM) > acetate > lactate (inferred) > propionate > n-butyrate (lowest CMC) |
| Conditions | Aqueous solution; dodecylammonium monocarboxylates at 30 °C [1]; dodecylammonium chloride at 25 °C [2] |
Why This Matters
Procurement decisions based solely on the dodecylammonium cation miss the profound impact of the lactate counterion on micellization threshold, which directly dictates surfactant dosage efficiency and cleaning/formulation performance.
- [1] Sinha, S.; Bahadur, P.; Jain, N. Effect of Organic Counter-ions on the Surface Activity, Micellar Formation and Dye Solubilization Behaviour of Cationic Surfactants. Indian J. Chem., Sect. A 2002, 41A (5), 914–920. View Source
- [2] Mehta, S. K.; Bhasin, K. K.; Kumar, A.; Dham, S. Studies on Hydrophobic Effect and Micelle Formation of Some Surfactant-Cr(III)-Cetylamine Complexes in Non-aqueous Solvents. J. Solution Chem. 2009, 38, 823–835. View Source
